

stability of Vinclozolin M2 under different storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinclozolin M2

Cat. No.: B033286

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Technical Support Center: Vinclozolin M2 Stability

This technical support center provides guidance on the stability of **Vinclozolin M2**, a primary metabolite of the fungicide Vinclozolin. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid **Vinclozolin M2**?

A: Solid **Vinclozolin M2** is stable for at least 4 years when stored at -20°C.

Q2: How long is **Vinclozolin M2** stable in an aqueous solution?

A: It is not recommended to store aqueous solutions of **Vinclozolin M2** for more than one day. For optimal results, prepare fresh solutions for each experiment.

Q3: What solvents can be used to prepare stock solutions of **Vinclozolin M2**?

A: **Vinclozolin M2** is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL. To prepare an aqueous solution, it is recommended to first dissolve **Vinclozolin M2** in a minimal amount of an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.

Q4: Is there any information on the stability of the parent compound, Vinclozolin, that might be relevant?

A: Yes, studies on the parent compound, Vinclozolin, can provide some insights. Vinclozolin has been found to be stable in solution for up to 48 hours at room temperature[1]. It is also reported to be stable up to 50°C and in neutral to weakly acidic media[2]. However, its hydrolysis is pH-dependent and occurs more rapidly under neutral or slightly basic conditions. While this information pertains to Vinclozolin, it suggests that the stability of its metabolite, M2, may also be influenced by pH and temperature.

Q5: What are the known degradation products of Vinclozolin?

A: Vinclozolin degrades into two primary metabolites, M1 (2-[[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide)[3][4]. These metabolites are considered the active antiandrogenic compounds. Further degradation of these metabolites can occur.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|--|--|---|
| Inconsistent or unexpected experimental results. | Degradation of Vinclozolin M2 in solution. | Prepare fresh solutions of Vinclozolin M2 for each experiment. Avoid storing aqueous solutions for more than 24 hours. If using stock solutions in organic solvents, store them at -20°C or below and minimize freeze-thaw cycles. |
| Loss of compound activity over time in a multi-day experiment. | Instability of Vinclozolin M2 under experimental conditions (e.g., physiological pH, temperature). | If possible, introduce the compound at the latest possible stage of the experiment. Consider performing a pilot stability study under your specific experimental conditions (see Experimental Protocols section). Based on data for the parent compound, Vinclozolin, avoid neutral to basic pH conditions if possible. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of Vinclozolin M2. | When preparing aqueous solutions, first dissolve Vinclozolin M2 in a small volume of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Variability between different batches of the compound. | Improper storage of the solid compound. | Always store solid Vinclozolin M2 at -20°C in a tightly sealed |

container to prevent degradation.

Stability Data Summary

Quantitative stability data for **Vinclozolin M2** under various conditions is limited in the published literature. The following table summarizes the available information.

| Compound | Form | Storage Condition | Stability |
|----------------------|------------------|------------------------------|-----------------------------|
| Vinclozolin M2 | Solid | -20°C | ≥ 4 years |
| Vinclozolin M2 | Aqueous Solution | Room Temperature | Not recommended for > 1 day |
| Vinclozolin (Parent) | Solution | Room Temperature | Up to 48 hours[1] |
| Vinclozolin (Parent) | Solid | Up to 50°C | Stable[2] |
| Vinclozolin (Parent) | Solution | Neutral to Weakly Acidic pH | Stable[2] |
| Vinclozolin (Parent) | Solution | Neutral to Slightly Basic pH | Prone to hydrolysis |

Experimental Protocols

Protocol: General Stability Assessment of **Vinclozolin M2** in Solution

This protocol outlines a general procedure to assess the stability of **Vinclozolin M2** under specific experimental conditions.

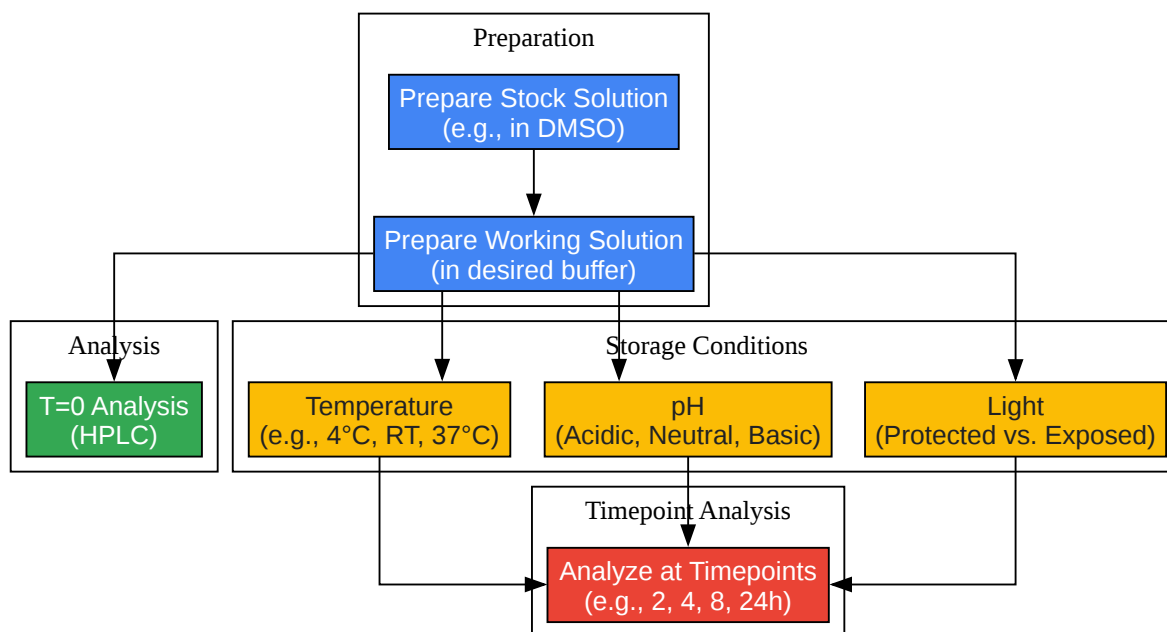
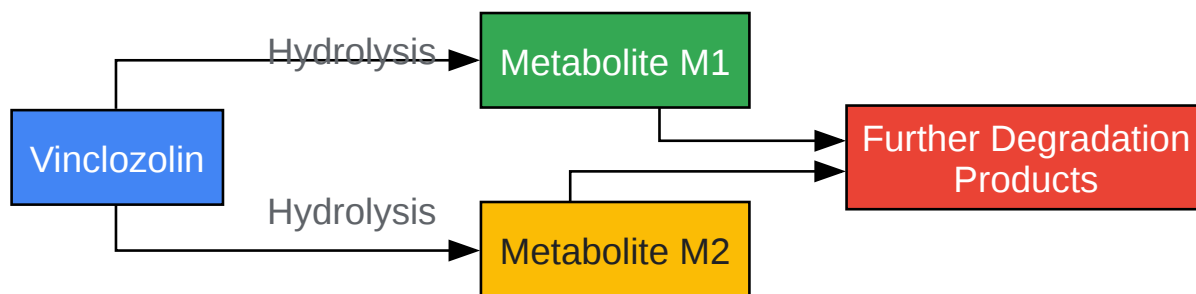
1. Materials:

- **Vinclozolin M2**
- High-purity solvent (e.g., ethanol, DMSO)
- Aqueous buffer of choice (e.g., PBS, Tris)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

- Incubator or water bath for temperature control
- Light chamber for photostability testing (optional)

2. Procedure:

Visualizations



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- To cite this document: BenchChem. [stability of Vinclozolin M2 under different storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033286#stability-of-vinclozolin-m2-under-different-storage-conditions]

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